molecular formula C17H17N5OS B2447481 benzo[d]thiazol-6-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034303-15-4

benzo[d]thiazol-6-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

Cat. No. B2447481
M. Wt: 339.42
InChI Key: OUBKAWIWEFZHDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“benzo[d]thiazol-6-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone” is a compound that has been studied for its potential anticancer properties . It is part of a novel series of benzothiazole bearing 1,2,3-triazole derivatives .


Synthesis Analysis

The synthesis of this compound involves the creation of a series of benzothiazole bearing 1,2,3-triazole derivatives . The structures of these synthesized compounds are confirmed by 1H and 13C NMR, and mass spectral data .


Molecular Structure Analysis

The molecular structure of this compound is characterized by 1H NMR, 13C NMR, and HR-MS . It is part of a series of 4-(1H-1,2,3-triazol-1-yl)benzamides .

Scientific Research Applications

Antimicrobial and Antifungal Properties

A study highlights the synthesis of compounds with structural similarities to benzo[d]thiazol-6-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone, which were investigated for their antimicrobial and antifungal properties. These compounds exhibited good to moderate activity against bacterial strains and were found to be excellent antifungal and antibacterial agents, comparable to standard drugs like clotrimazole and ciprofloxacin (Pandya, Dave, Patel, & Desai, 2019). This indicates the potential of such compounds in the development of new antimicrobial and antifungal therapies.

Antitubercular Activity

Another study explored the anti-mycobacterial potential of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, identifying them as new chemotypes against tuberculosis. Several compounds within this category demonstrated potent activity against the Mycobacterium tuberculosis H37Rv strain with minimal cytotoxicity, suggesting their potential as a basis for novel antitubercular drugs (Pancholia et al., 2016).

Drug-likeness and Pharmacokinetic Properties

The synthesis and characterization of compounds related to benzo[d]thiazol-6-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone have shown that these compounds possess excellent drug-likeness and pharmacokinetic properties. This was determined through in silico analysis, indicating their potential for further development into therapeutic agents (Pandya, Dave, Patel, & Desai, 2019).

Future Directions

The compound shows promise as a potential anticancer agent . Future research could focus on further understanding its mechanism of action, optimizing its synthesis, and conducting more extensive preclinical and clinical trials to evaluate its safety and efficacy.

properties

IUPAC Name

1,3-benzothiazol-6-yl-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c23-17(12-3-4-14-16(7-12)24-10-18-14)21-6-5-13(8-21)22-9-15(19-20-22)11-1-2-11/h3-4,7,9-11,13H,1-2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBKAWIWEFZHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzo[d]thiazol-6-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.